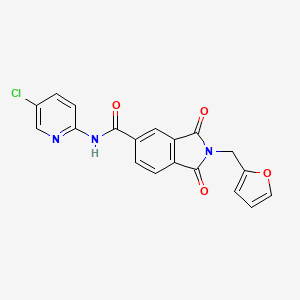![molecular formula C15H23Cl2NO2 B4411396 4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4411396.png)
4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride
描述
4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride, also known as SR-57227A, is a selective agonist of the serotonin 5-HT3 receptor. This compound has been extensively studied in scientific research for its potential use in treating various conditions, including anxiety, depression, and drug addiction. In
作用机制
4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride is a selective agonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that is widely distributed throughout the central and peripheral nervous systems. Activation of the 5-HT3 receptor by this compound leads to the influx of cations, including sodium, calcium, and potassium, which can modulate neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to reduce the release of glutamate, which may contribute to its ability to reduce drug-seeking behavior.
实验室实验的优点和局限性
One advantage of using 4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride in lab experiments is its selectivity for the 5-HT3 receptor, which can help to minimize off-target effects. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several future directions for research on 4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride. One potential area of investigation is its use in combination with other drugs or therapies for the treatment of anxiety, depression, and drug addiction. Another area of research could focus on the development of longer-acting analogs of this compound that may require less frequent dosing in experiments. Finally, future studies could explore the potential use of this compound in other conditions, such as schizophrenia or chronic pain.
科学研究应用
4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride has been extensively studied in scientific research for its potential use in treating various conditions. In preclinical studies, this compound has shown promise in reducing anxiety and depression-like behaviors in animal models. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in treating drug addiction.
属性
IUPAC Name |
4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c1-12-4-5-14(16)15(13(12)2)19-9-3-6-17-7-10-18-11-8-17;/h4-5H,3,6-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQSFOPOYXUUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OCCCN2CCOCC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(benzyloxy)benzoyl]pyrrolidine](/img/structure/B4411324.png)
![2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4411346.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4411349.png)
![2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4411354.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B4411361.png)
![[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride](/img/structure/B4411369.png)
![2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4411377.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B4411379.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}carbamate](/img/structure/B4411384.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4411387.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)

